An In-depth Technical Guide to 2,3-Dimethylquinoxalin-6-amine: Structure, Properties, and Applications
An In-depth Technical Guide to 2,3-Dimethylquinoxalin-6-amine: Structure, Properties, and Applications
A Note on Nomenclature: Initial inquiries for "3,7-dimethylquinoxalin-6-amine" yielded ambiguous results. This guide will focus on the well-documented and structurally related isomer, 2,3-dimethylquinoxalin-6-amine , which is likely the intended subject of interest for researchers in this field.
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties.[1][2][3] As a member of this important class of compounds, 2,3-dimethylquinoxalin-6-amine serves as a versatile building block for the synthesis of more complex molecules with a wide range of potential applications, from anticancer agents to functional materials.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2,3-dimethylquinoxalin-6-amine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
2,3-Dimethylquinoxalin-6-amine is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazine ring, with two methyl groups substituted at the 2 and 3 positions of the pyrazine ring and an amino group at the 6 position of the benzene ring.
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Figure 3: Key Reactions of 2,3-Dimethylquinoxalin-6-amine.
The primary amino group at the 6-position is a key site for functionalization. It readily undergoes reactions with various electrophiles, allowing for the synthesis of a diverse library of derivatives.
[1]
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Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides.
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Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
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Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These derivatives have been extensively explored for their biological activities.
[1]
The quinoxaline ring itself can undergo electrophilic aromatic substitution, although the pyrazine ring is generally electron-deficient, making the benzene ring the more likely site of reaction. The position of substitution will be directed by the activating amino group and the deactivating influence of the fused pyrazine ring.
Applications in Research and Drug Development
The primary area of interest for 2,3-dimethylquinoxalin-6-amine and its derivatives is in the field of medicinal chemistry, particularly in the development of anticancer agents.
Antiproliferative Activity
A significant body of research has focused on the synthesis of libraries of 2,3-substituted quinoxalin-6-amine analogs and their evaluation as antiproliferative agents against various cancer cell lines. [1][2][3]Studies have shown that modifications at the 6-amino position, such as the formation of ureas and sulfonamides, can lead to compounds with low micromolar potency against a panel of cancer cell lines. [1]For instance, certain bisfuranylquinoxalineurea analogs have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases 3/7 and PARP cleavage.
[2][3]
The structure-activity relationship (SAR) studies suggest that the nature of the substituents at the 2, 3, and 6 positions of the quinoxaline core plays a crucial role in determining the antiproliferative potency and selectivity. [1]This makes 2,3-dimethylquinoxalin-6-amine a valuable scaffold for the design and optimization of novel anticancer drug candidates.
Other Potential Applications
Beyond its use in cancer research, the quinoxaline core is known to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. [5]While specific studies on 2,3-dimethylquinoxalin-6-amine in these areas are less common, its role as a versatile synthetic intermediate suggests that its derivatives could be explored for these and other therapeutic applications.
In materials science, quinoxaline derivatives are investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors due to their unique photophysical properties. [4]The electronic properties of 2,3-dimethylquinoxalin-6-amine, influenced by the electron-donating amino group and the electron-withdrawing pyrazine ring, make it a potential candidate for further investigation in this field.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2,3-dimethylquinoxalin-6-amine.
Table 4: Hazard Identification
Hazard Statement Description H302 Harmful if swallowed [3] H318 Causes serious eye damage [3]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Do not eat, drink, or smoke when handling this compound.
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Store in a tightly closed container in a cool, dry place.
Conclusion
2,3-Dimethylquinoxalin-6-amine is a valuable heterocyclic compound with a well-defined chemical structure and a range of potential applications, most notably in the field of medicinal chemistry as a scaffold for the development of novel anticancer agents. Its straightforward synthesis and the reactivity of its amino group make it an attractive starting material for the generation of diverse chemical libraries for drug discovery. While further research is needed to fully elucidate its biological and material properties, this in-depth technical guide provides a solid foundation of its chemical and physical characteristics for researchers and scientists working in the fields of organic synthesis, drug development, and materials science.
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